Cas no 45865-42-7 (5-tert-Butyl-4-methyl-1,3-thiazol-2-amine)

5-tert-Butyl-4-methyl-1,3-thiazol-2-amine is a versatile organic compound characterized by its stable 1,3-thiazole ring and alkyl substituents. Its unique structure imparts high thermal and chemical stability, making it suitable for a wide range of applications in organic synthesis, pharmaceuticals, and agrochemicals. The presence of the alkyl groups enhances its solubility and stability, facilitating efficient reactions in organic synthesis processes.
5-tert-Butyl-4-methyl-1,3-thiazol-2-amine structure
45865-42-7 structure
Product name:5-tert-Butyl-4-methyl-1,3-thiazol-2-amine
CAS No:45865-42-7
MF:C8H14N2S
Molecular Weight:170.2752
MDL:MFCD03724919
CID:1031769
PubChem ID:1081536

5-tert-Butyl-4-methyl-1,3-thiazol-2-amine 化学的及び物理的性質

名前と識別子

    • 5-(tert-Butyl)-4-methylthiazol-2-amine
    • 5-tert-butyl-4-methyl-1,3-thiazol-2-amine
    • 5-tert-Butyl-4-methyl-thiazol-2-ylamine
    • 2-amino-5-t-butyl-4-methylthiazole
    • 2-amino-5-tert-butyl-4-methylthiazole
    • 5-(1,1-dimethyl)ethyl-4-methylthiazol-2-ylamine
    • 5-tert-butyl-4-methylthiazol-2-amine
    • 5-tert-butyl-4-methylthiazole-2-ylamine
    • BAS 05968507
    • 2-Thiazolamine, 5-(1,1-dimethylethyl)-4-methyl-
    • AK126018
    • WCDNODZFXIBEJD-UHFFFAOYSA-N
    • HMS1684I16
    • FCH848039
    • 3950AE
    • 4-Methyl-5-tert-butylthiazole-2-amine
    • 5-te
    • A872323
    • DTXSID70360128
    • SY022817
    • 5-tert-butyl-thiazole-4-methyl-2-ylamine
    • CS-0153619
    • DB-070691
    • MFCD03724919
    • 2-Amino-5-(tert-butyl)-4-methylthiazole
    • AS-63993
    • 45865-42-7
    • 5-tert-butyl-4-methylthiazol-2(3H)-imine
    • EN300-249622
    • 5- tert -Butyl-4-methyl-thiazol-2-ylamine
    • D70696
    • SCHEMBL944021
    • AKOS000320666
    • ALBB-015264
    • 5-tert-Butyl-4-methyl-1,3-thiazol-2-amine
    • MDL: MFCD03724919
    • インチ: 1S/C8H14N2S/c1-5-6(8(2,3)4)11-7(9)10-5/h1-4H3,(H2,9,10)
    • InChIKey: WCDNODZFXIBEJD-UHFFFAOYSA-N
    • SMILES: S1C(N([H])[H])=NC(C([H])([H])[H])=C1C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

  • 精确分子量: 170.08800
  • 同位素质量: 170.08776963g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 142
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.7
  • トポロジー分子極性表面積: 67.2

じっけんとくせい

  • PSA: 67.15000
  • LogP: 2.91240

5-tert-Butyl-4-methyl-1,3-thiazol-2-amine Security Information

  • 危険カテゴリコード: 22-36
  • 危険物標識: Xi
  • HazardClass:IRRITANT

5-tert-Butyl-4-methyl-1,3-thiazol-2-amine 税関データ

  • 税関コード:2934100090
  • 税関データ:

    中国税関コード:

    2934100090

    概要:

    2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%

5-tert-Butyl-4-methyl-1,3-thiazol-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
T281650-500mg
5-tert-Butyl-4-methyl-1,3-thiazol-2-amine
45865-42-7
500mg
$ 750.00 2022-06-02
ChemScence
CS-0153619-250mg
5-(tert-Butyl)-4-methylthiazol-2-amine
45865-42-7
250mg
$87.0 2022-04-27
Chemenu
CM125328-250mg
5-(tert-butyl)-4-methylthiazol-2-amine
45865-42-7 95%
250mg
$*** 2023-05-30
Enamine
EN300-249622-2.5g
5-tert-butyl-4-methyl-1,3-thiazol-2-amine
45865-42-7 95%
2.5g
$446.0 2024-06-19
SHENG KE LU SI SHENG WU JI SHU
sc-319076-500mg
5-tert-Butyl-4-methyl-thiazol-2-ylamine,
45865-42-7
500mg
¥1865.00 2023-09-05
Enamine
EN300-249622-0.1g
5-tert-butyl-4-methyl-1,3-thiazol-2-amine
45865-42-7 95%
0.1g
$200.0 2024-06-19
TRC
T281650-250mg
5-tert-Butyl-4-methyl-1,3-thiazol-2-amine
45865-42-7
250mg
$ 470.00 2022-06-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ID844-50mg
5-tert-Butyl-4-methyl-1,3-thiazol-2-amine
45865-42-7 95+%
50mg
212.0CNY 2021-07-18
Enamine
EN300-249622-1.0g
5-tert-butyl-4-methyl-1,3-thiazol-2-amine
45865-42-7 95%
1.0g
$228.0 2024-06-19
Chemenu
CM125328-1g
5-(tert-butyl)-4-methylthiazol-2-amine
45865-42-7 95%
1g
$282 2021-08-05

5-tert-Butyl-4-methyl-1,3-thiazol-2-amine 関連文献

5-tert-Butyl-4-methyl-1,3-thiazol-2-amineに関する追加情報

Comprehensive Overview of 5-tert-Butyl-4-methyl-1,3-thiazol-2-amine (CAS No. 45865-42-7)

5-tert-Butyl-4-methyl-1,3-thiazol-2-amine, also known by its CAS number 45865-42-7, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of 5-tert-Butyl-4-methyl-1,3-thiazol-2-amine make it an intriguing candidate for various biochemical and pharmacological studies.

The chemical structure of 5-tert-Butyl-4-methyl-1,3-thiazol-2-amine consists of a thiazole ring substituted with a tert-butyl group at the 5-position and a methyl group at the 4-position. The amine functionality at the 2-position adds further reactivity and potential for forming hydrogen bonds, which can be crucial for interactions with biological targets. This combination of substituents imparts specific physical and chemical properties to the molecule, making it suitable for a wide range of applications in drug discovery and development.

In recent years, there has been a growing interest in thiazole derivatives due to their broad spectrum of biological activities. Research has shown that thiazoles can exhibit antimicrobial, antifungal, antiviral, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry highlighted the potential of thiazole-based compounds as inhibitors of specific enzymes involved in cancer progression. The tert-butyl and methyl groups in 5-tert-Butyl-4-methyl-1,3-thiazol-2-amine contribute to its lipophilicity and stability, which are essential for effective cellular uptake and prolonged activity.

The synthesis of 5-tert-Butyl-4-methyl-1,3-thiazol-2-amine can be achieved through various methods, including multistep reactions involving condensation and cyclization steps. One common approach involves the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone followed by substitution with tert-butyl bromide and methylation. The choice of synthetic route depends on factors such as yield, purity, and cost-effectiveness. Recent advancements in green chemistry have also led to more environmentally friendly synthesis methods that minimize waste and reduce energy consumption.

In terms of its biological activity, 5-tert-Butyl-4-methyl-1,3-thiazol-2-amine has shown promising results in several preclinical studies. For example, it has been evaluated for its potential as an antiproliferative agent against various cancer cell lines. A study conducted by researchers at the National Institutes of Health demonstrated that this compound effectively inhibited the growth of breast cancer cells by disrupting key signaling pathways involved in cell division and survival. Additionally, it exhibited low toxicity towards normal cells, suggesting a favorable therapeutic window.

Beyond its anticancer properties, 5-tert-Butyl-4-methyl-1,3-thiazol-2-amine has also been investigated for its anti-inflammatory effects. Inflammatory diseases such as arthritis and asthma are characterized by chronic inflammation, which can lead to tissue damage and organ dysfunction. Preclinical studies have shown that this compound can modulate the expression of pro-inflammatory cytokines and reduce oxidative stress in inflamed tissues. These findings suggest that it may have potential as a novel therapeutic agent for treating inflammatory disorders.

The pharmacokinetic properties of 5-tert-butyl-4-methylthiazolamine have also been studied to understand its behavior in vivo. Research has indicated that it exhibits good oral bioavailability and a favorable distribution profile within the body. The lipophilic nature of the molecule allows it to cross biological membranes efficiently, enabling it to reach target tissues where it can exert its therapeutic effects. However, further studies are needed to optimize its pharmacokinetic parameters and enhance its efficacy.

In conclusion, 5-Tert-butyl-N-(pyridin3-yloxy)-1H-pyrazole3-carboxamide, with its unique chemical structure and diverse biological activities, represents a promising candidate for further exploration in medicinal chemistry and pharmaceutical research. Its potential applications in cancer therapy and inflammation management make it an attractive target for drug development. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for future clinical trials and eventual use in patient care.

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